molecular formula C18H14O3 B11941517 3-Acetyl-4,5-diphenyl-2(5H)-furanone CAS No. 21053-71-4

3-Acetyl-4,5-diphenyl-2(5H)-furanone

Cat. No.: B11941517
CAS No.: 21053-71-4
M. Wt: 278.3 g/mol
InChI Key: LPBNLPDTGBWCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-4,5-diphenyl-2(5H)-furanone (CAS 21053-71-4) is a trisubstituted furan-2(5H)-one derivative with a molecular formula of C18H14O3 and a molecular weight of 278.30 g/mol . This compound belongs to a class of structures known as 2(5H)-furanones, which are recognized as privileged scaffolds and important pharmacophores found in numerous natural products and drugs with a wide spectrum of biological activities . The core 2(5H)-furanone structure is present in various bioactive natural metabolites, such as the antitumor rubrolides and the phospholipase A2 inhibitor petrosaspongiolide M, highlighting the therapeutic potential of this chemical class . This compound is of significant interest in medicinal chemistry research, particularly in the development of new anticancer agents. Furanone derivatives have demonstrated potent cytotoxic activities against various tumor cell lines . For instance, structurally related trisubstituted 2(5H)-furanone derivatives have exhibited remarkable antitumor activity against HEPG2 and MCF7 cell lines, with IC50 values in the nanomolar range, surpassing the efficacy of standard reference drugs in some studies . Furthermore, bis-2(5H)-furanone derivatives have been designed and synthesized as novel anticancer agents, with studies indicating that they can induce cell cycle arrest at the S-phase and interact with cellular DNA, suggesting DNA may be a potential target for their mechanism of action . Beyond oncology research, 2(5H)-furanone derivatives are also investigated for their potential in controlling bacterial biofouling. Some furanones are known to act as quorum sensing inhibitors (QSI), disrupting the cell-to-cell communication in bacteria that leads to biofilm formation, offering a promising strategy for biofilm control without the use of traditional antimicrobials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21053-71-4

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-acetyl-2,3-diphenyl-2H-furan-5-one

InChI

InChI=1S/C18H14O3/c1-12(19)15-16(13-8-4-2-5-9-13)17(21-18(15)20)14-10-6-3-7-11-14/h2-11,17H,1H3

InChI Key

LPBNLPDTGBWCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Mechanistic Investigations of 3 Acetyl 4,5 Diphenyl 2 5h Furanone and Structural Analogs

Intrinsic Reactivity Profile of the 2(5H)-Furanone Lactone System

The reactivity of the 2(5H)-furanone system is governed by the interplay of several structural features. The presence of a carbonyl group conjugated with a carbon-carbon double bond makes it a highly reactive Michael acceptor. nih.gov Furthermore, substituents on the furanone ring can significantly modulate its electronic properties and, consequently, its reactivity.

Tautomeric Equilibria (e.g., Cyclic and Acyclic Forms)

Certain substituted 2(5H)-furanones can exist in equilibrium between their cyclic lactone form and an open-chain keto-acid form. nih.gov For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones exist in solution as a mixture of the cyclic 5-hydroxy-2(5H)-furanone and the acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.gov This equilibrium is sensitive to the solvent and the pH of the medium. nih.govnih.gov In the presence of a base, the equilibrium tends to shift towards the acyclic form. nih.gov While specific studies on the tautomeric equilibrium of 3-Acetyl-4,5-diphenyl-2(5H)-furanone are not extensively detailed in the provided results, the general principles of furanone chemistry suggest that such an equilibrium could be a factor in its reactivity profile, particularly under basic conditions. The potential for keto-enol tautomerism involving the 3-acetyl group also exists, which could influence its reaction pathways. nih.govruc.dk

Nucleophilic Addition and Substitution Reactions on the Furanone Ring

The electrophilic nature of the 2(5H)-furanone ring makes it a prime target for a variety of nucleophiles. These reactions can lead to either addition products or, in cases where a suitable leaving group is present, substitution products. The following sections detail the reactions of this compound and its analogs with different classes of nucleophiles.

Reactions with N-Nucleophiles (Amines, Azides, Hydrazines)

Nitrogen-containing nucleophiles readily react with the 2(5H)-furanone core, leading to a diverse array of nitrogen-containing heterocyclic compounds. frontiersin.org

Amines: The reaction of 2-furanone derivatives with amines can result in the formation of pyrrol-2-one derivatives or amide products through ring-opening. nih.gov For example, the reaction of certain furanones with benzylamine (B48309) can yield amide derivatives. nih.gov In the case of 3,4,5-trichloro-2(5H)-furanone, reaction with aziridine (B145994) leads to a complex rearrangement product. nih.gov

Azides: Sodium azide (B81097) has been shown to react with 3,4,5-trichloro-2(5H)-furanone to give substitution products at the C4 and C5 positions. nih.gov The resulting diazido derivative can be further transformed into other heterocyclic systems. nih.gov

Hydrazines: Hydrazine (B178648) and its derivatives are potent nucleophiles that can induce ring transformation of the 2(5H)-furanone system. For instance, the reaction of 3,4-dihalogeno-2(5H)-furanones with hydrazine derivatives in acidic conditions can yield 3(2H)-pyridazinones. nih.gov Arylsulfonyl hydrazines have also been reacted with furanone derivatives to form substitution products. nih.gov The reaction of furanone derivatives with hydrazine hydrate (B1144303) has been utilized to synthesize various heterocyclic compounds. researchgate.net

Table 1: Representative Reactions of 2(5H)-Furanones with N-Nucleophiles

Furanone ReactantN-NucleophileProduct(s)Reference(s)
5-(3,4-Dichlorophenyl)3-(2-nitrobenzylidene)-furan-2-oneAmmonium (B1175870) acetate (B1210297)Pyrrol-2-one derivative nih.gov
5-(3,4-Dichlorophenyl)3-(2-nitrobenzylidene)-furan-2-oneBenzylamineAmide derivative nih.gov
3,4,5-Trichloro-2(5H)-furanoneSodium azide4-Azido and 4,5-diazido derivatives nih.gov
3,4-Dihalogeno-2(5H)-furanoneHydrazine derivatives4,5-Dihalogeno-3(2H)-pyridazinone nih.gov
2(5H)-Furanone bearing two furyl ringsHydrazine hydratePyrazole (B372694) and pyrazolopyridazine systems researchgate.net

Reactions with O-Nucleophiles (Alcohols, Phenols)

Oxygen-based nucleophiles such as alcohols and phenols can also react with the 2(5H)-furanone ring, typically at the C5 position.

Alcohols: In the presence of an acid catalyst, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with alcohols to form 5-alkoxy derivatives. nih.gov

Phenols: Phenols and their derivatives are effective nucleophiles for reactions with 2(5H)-furanones. For example, the 5-methyl carbonates of 3,4-dihalo-2(5H)-furanones react with substituted phenols to yield 5-phenoxy derivatives in high yields. nih.gov

Table 2: Representative Reactions of 2(5H)-Furanones with O-Nucleophiles

Furanone ReactantO-NucleophileProduct(s)Reference(s)
3,4-Dihalo-5-hydroxy-2(5H)-furanoneAlcohols5-Alkoxy derivatives nih.gov
5-Methyl carbonates of 3,4-dihalo-2(5H)-furanoneSubstituted phenols5-Phenoxy derivatives nih.gov

Reactions with S-Nucleophiles (Mercaptans, Sulfur Reagents)

Sulfur-containing nucleophiles exhibit a strong affinity for the electrophilic centers of the 2(5H)-furanone ring, leading to a variety of sulfur-containing heterocyclic compounds. researchgate.netdigitellinc.comutexas.edu

Mercaptans (Thiols): The conjugate addition of thiols to 2(5H)-furanones is a well-established reaction. doi.org Aromatic and heterocyclic thiols react with mucochloric acid under basic conditions to substitute the chlorine atoms with arylthio groups. researchgate.net The thiolation of 5-alkoxy-3,4-dihalo-2(5H)-furanones with arylthiols in the presence of a base occurs regioselectively to give 4-thiosubstituted products. nih.gov

Other Sulfur Reagents: Various other sulfur-containing reagents have been employed in reactions with 2(5H)-furanones. Thioacetic acid has been shown to add to 2(5H)-furanone and its derivatives. doi.org The reaction of 3,4-dihalo-2(5H)-furanones with a range of sulfur-containing reagents is a key strategy for constructing diverse sulfur-containing compounds. researchgate.net

Table 3: Representative Reactions of 2(5H)-Furanones with S-Nucleophiles

Furanone ReactantS-NucleophileProduct(s)Reference(s)
2(5H)-FuranoneThioacetic acid4-Acetylthio-substituted furanone doi.org
Mucochloric acidAromatic and heterocyclic thiolsArylthio-substituted derivatives researchgate.net
5-Alkoxy-3,4-dihalo-2(5H)-furanonesArylthiols4-Thiosubstituted products nih.gov
3,4-Dihalo-2(5H)-furanoneVarious sulfur reagentsSulfur-containing heterocycles researchgate.net

Carbon-Carbon Bond Forming Transformations

The construction of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures. For this compound, the acetyl group and the furanone ring offer opportunities for such transformations.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.org In the case of this compound, the acetyl group can serve as the carbonyl component. The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgyoutube.com

The mechanism involves the deprotonation of the active methylene (B1212753) compound by the base to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group on the furanone ring. The resulting aldol-type adduct subsequently undergoes dehydration to form a new carbon-carbon double bond. The stability of the final conjugated system often drives the reaction to completion. The general mechanism is outlined below:

Table 1: Mechanistic Steps of Knoevenagel Condensation

StepDescription
1 Base-catalyzed formation of the nucleophile
2 Nucleophilic attack on the acetyl carbonyl
3 Protonation of the resulting alkoxide
4 Dehydration to form the α,β-unsaturated product

This reaction provides a versatile method for elaborating the side chain at the C3 position of the furanone ring, introducing a variety of substituents depending on the choice of the active methylene compound.

Lewis acids are employed to enhance the electrophilicity of carbonyl compounds, thereby facilitating nucleophilic attack. wikipedia.org In the context of this compound, the acetyl group's carbonyl oxygen can coordinate to a Lewis acid. This coordination increases the positive charge on the carbonyl carbon, making it more susceptible to attack by weak nucleophiles.

A prominent example of a Lewis acid-catalyzed carbon-carbon bond-forming reaction is the Mukaiyama aldol (B89426) reaction. This reaction involves the addition of a silyl (B83357) enol ether to a carbonyl compound, catalyzed by a Lewis acid such as titanium tetrachloride (TiCl₄) or a scandium triflate. nih.gov For this compound, the reaction would proceed by the activation of the acetyl group with a Lewis acid, followed by the nucleophilic attack of a silyl enol ether. The subsequent hydrolysis of the resulting silyl-protected aldol adduct would yield the corresponding β-hydroxy ketone. The use of chiral Lewis acids can potentially induce stereoselectivity in this reaction. wikipedia.org

The reactivity of the furanone ring itself can also be influenced by Lewis acids. For instance, Lewis acid catalysis can facilitate Diels-Alder reactions where the furanone acts as a dienophile. caltech.edu

Beyond classical condensation reactions, modern organic synthesis offers a plethora of advanced strategies for constructing carbon-carbon bonds. For a molecule like this compound, transition metal-catalyzed cross-coupling reactions could be envisioned, particularly if a leaving group is introduced onto the furanone ring or the phenyl substituents.

Furthermore, the acetyl group provides a handle for various transformations. For example, it can be converted into a vinyl triflate, which can then participate in a range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively, at the C3-position of the furanone core.

Oxidative and Reductive Chemical Transformations

The furanone ring and its substituents can undergo a variety of oxidative and reductive transformations, leading to new functionalized molecules.

Electrochemical methods offer a powerful and often more environmentally friendly alternative to chemical reagents for carrying out reductions. The electrochemical reduction of 2(5H)-furanone derivatives has been reported to proceed via different pathways depending on the substituents and reaction conditions. researchgate.net For this compound, the conjugated enone system is a likely site for electrochemical reduction. This could involve the transfer of electrons to the lowest unoccupied molecular orbital (LUMO) of the molecule, leading to the formation of a radical anion. upmc.fr

Depending on the electrode potential and the availability of protons, this could lead to the reduction of the carbon-carbon double bond of the furanone ring, saturation of the acetyl carbonyl, or even reductive cleavage of the lactone ring. The specific outcome would be highly dependent on the experimental setup, including the choice of electrode material, solvent, and supporting electrolyte. ut.ac.ir Studies on related furanone systems suggest that a diffusion-controlled process is often involved in their electrochemical behavior. researchgate.net

The oxidation of this compound can be directed towards different parts of the molecule. The furanone ring itself can be a target for oxidation. For instance, singlet oxygen oxidation of substituted furans is a known method to produce 5-hydroxy-2(5H)-furanones. acs.orgacs.org While the starting material is already a furanone, the potential for further oxidation at the C5 position, especially if the phenyl group at this position can be modified or cleaved, could be explored.

The acetyl group is another potential site for oxidation. For example, a Baeyer-Villiger oxidation would convert the acetyl group into an acetate ester. This reaction is typically carried out with a peroxy acid.

The phenyl groups could also undergo oxidation, although this would likely require harsh conditions. More subtle oxidative transformations could involve the introduction of hydroxyl groups on the aromatic rings, which could then serve as handles for further functionalization. The choice of oxidizing agent and reaction conditions would be crucial for achieving selectivity and avoiding undesired side reactions or decomposition of the starting material. nih.gov

Photochemical and Thermal Reactivity of Furanone Derivatives

The photochemical and thermal reactivity of furanone derivatives constitutes a significant area of study in organic chemistry, owing to the diverse array of transformations these compounds can undergo. The specific reactivity of the 2(5H)-furanone core is influenced by the nature and position of its substituents, which can dictate the pathways of photo-degradation, photolysis, and thermal rearrangements. While detailed experimental studies specifically targeting this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from the established behavior of analogous 2(5H)-furanones bearing aryl and acetyl substituents.

Photo-Degradation Pathways

The photo-degradation of 2(5H)-furanones is typically initiated by the absorption of ultraviolet (UV) light, leading to the formation of excited states that can undergo various chemical reactions. For furanones, the presence of an α,β-unsaturated lactone system is key to their photochemical behavior.

In related systems, photo-degradation can proceed through several pathways. Theoretical studies on the thermal and UV photolysis of simple 2(5H)-furanones suggest that ring-opening reactions are a dominant feature of their early decomposition chemistry. nih.gov This often involves hydrogen transfer and can lead to the formation of unusual, highly reactive species. nih.gov For aryl-substituted furanones, the phenyl groups can play a significant role in the absorption of light and the stabilization of radical intermediates. The presence of an acetyl group at the C3 position introduces a carbonyl chromophore, which can also participate in photochemical processes, potentially leading to Norrish-type reactions or other intramolecular rearrangements.

While specific degradation products for this compound are not reported, it is plausible that irradiation could lead to ring cleavage, decarbonylation, or rearrangements involving the acetyl and phenyl groups. The stability of the potential intermediates, such as stabilized radicals from the phenyl groups, would influence the predominant degradation pathway.

Photolysis and Rearrangement Products

The photolysis of 2(5H)-furanones can lead to a variety of rearrangement products, often through complex mechanistic pathways. A common photochemical reaction for this class of compounds is the di-π-methane rearrangement. Furthermore, [2+2] photocycloaddition reactions are well-documented for 2(5H)-furanones, particularly in the presence of alkenes.

Studies on aryl-substituted benzoates have shown that photo-Fries rearrangement can occur, leading to the formation of hydroxybenzophenone derivatives. conicet.gov.ar While this is a different class of compounds, the principle of intramolecular rearrangement of an ester upon irradiation could be relevant. In the case of this compound, it is conceivable that photolysis could induce rearrangements of the phenyl groups or interactions between the excited acetyl carbonyl and the furanone ring.

Theoretical calculations on the thermal decomposition of 2(5H)-furanones indicate that isomerization to the corresponding 2(3H)-furanone can occur via a ring-opened ketenoic intermediate. nih.gov UV photolysis studies on parent furanones in solution are broadly in accord with these thermal findings. nih.gov The specific products resulting from the photolysis of this compound would depend on the reaction conditions, such as the wavelength of light and the solvent used.

Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed table of its photolysis and rearrangement products cannot be provided. Research on furanone derivatives with different substitution patterns suggests a rich and varied photochemistry, but direct extrapolation to the title compound without experimental verification would be speculative.

Advanced Spectroscopic and Analytical Characterization of Furanone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 3-Acetyl-4,5-diphenyl-2(5H)-furanone , ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

While specific spectral data for this compound are not publicly available, a hypothetical analysis based on its structure would be expected to reveal:

¹H NMR: This technique would identify the different types of protons and their chemical environments. Key expected signals would include those for the methyl protons of the acetyl group, and the aromatic protons of the two phenyl rings. The chemical shifts and coupling constants of these protons would provide information about their connectivity and spatial relationships.

¹³C NMR: This spectrum would show distinct signals for each unique carbon atom in the molecule. This includes the carbons of the furanone ring, the acetyl group (carbonyl and methyl carbons), and the phenyl rings. The chemical shifts would be indicative of the electronic environment of each carbon atom.

For other furanone derivatives, NMR spectroscopy has been successfully used to assign all proton and carbon signals, and in some cases, to determine the relative configuration of stereoisomers by comparing experimental and computed chemical shifts. nih.govresearchgate.net

Table 1: Hypothetical ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (ppm) Multiplicity
Acetyl (CH₃) ~2.0 - 2.5 Singlet
Phenyl (Ar-H) ~7.0 - 7.5 Multiplet
Furanone ring H Dependent on substitution

Note: This table is illustrative and not based on experimental data.

Table 2: Hypothetical ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Furanone C=O ~170 - 180
Acetyl C=O ~190 - 200
Furanone ring carbons ~120 - 160
Phenyl carbons ~125 - 140
Acetyl CH₃ ~25 - 30

Note: This table is illustrative and not based on experimental data.

Infrared (IR) and Mass Spectrometry (MS) for Functional Group and Molecular Weight Determination

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for identifying functional groups and determining the molecular weight of a compound.

Infrared (IR) Spectroscopy: An IR spectrum of This compound would be expected to show characteristic absorption bands for its functional groups. These would include strong stretching vibrations for the lactone carbonyl group within the furanone ring and the ketone carbonyl of the acetyl group. Additionally, C-H stretching and bending vibrations for the aromatic and methyl groups, as well as C=C stretching for the aromatic rings and the furanone ring, would be anticipated. For similar heterocyclic compounds, IR spectroscopy has been used to confirm the presence of key functional groups. nih.govnih.gov

Mass Spectrometry (MS): This technique would provide the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. For This compound (C₁₈H₁₄O₃), the expected molecular weight is approximately 278.31 g/mol . chemspider.com The fragmentation pattern observed in the mass spectrum would offer further structural information.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise elemental composition of a molecule. For This compound , with a molecular formula of C₁₈H₁₄O₃, HRMS would be able to confirm this composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. uni.lu This technique is routinely used in the characterization of novel furanone derivatives to confirm their elemental composition. nih.gov

X-ray Crystallography for Definitive Three-Dimensional Structure Analysis

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of This compound could be grown, this technique would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and stereochemistry. This method has been instrumental in confirming the structures of other complex heterocyclic compounds, including various furanone derivatives. nih.govmdpi.com

Surface-Sensitive Spectroscopic Techniques (XPS, ToF-SIMS) for Immobilized Furanones

While there is no specific information on the surface analysis of This compound , surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) would be relevant if the compound were immobilized on a surface.

X-ray Photoelectron Spectroscopy (XPS): This technique provides information about the elemental composition and chemical states of the elements on the surface of a material.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This method offers detailed molecular information about the outermost layer of a surface.

These techniques are crucial for characterizing thin films and functionalized surfaces.

Absorption and Emission Spectroscopy for Photophysical Properties

The photophysical properties of This compound , such as its ability to absorb and emit light, would be investigated using absorption (UV-Vis) and emission (fluorescence) spectroscopy. The presence of conjugated systems, including the phenyl rings and the furanone moiety, suggests that the compound may exhibit interesting photophysical behavior. Studies on other furanone derivatives have shown that their absorption and emission spectra are sensitive to the solvent environment.

Computational Chemistry and Theoretical Investigations of Furanone Systems

Density Functional Theory (DFT) for Ground State Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to accurately predict the ground-state properties of molecules with a favorable balance of computational cost and accuracy. nih.govnsf.gov The method is based on the principle that the energy of a system can be determined from its electron density. DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nsf.govyoutube.com By finding the minimum energy conformation, DFT provides crucial data on bond lengths, bond angles, and dihedral angles. youtube.com

For furanone systems, DFT is employed to understand their fundamental electronic characteristics. mdpi.comrsc.org Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. researchgate.net DFT calculations for furan (B31954), the parent heterocycle of furanones, show that the highest occupied orbitals are of π character. mdpi.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net This information is critical for predicting how a furanone derivative will interact with other molecules and biological targets. Natural Bond Orbital (NBO) analysis is another technique used alongside DFT to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties of Furan This table presents theoretical values for the parent furan molecule to illustrate typical electronic properties calculated via DFT, as specific experimental or calculated values for 3-Acetyl-4,5-diphenyl-2(5H)-furanone are not readily available in the cited literature. All values are in electron volts (eV).

PropertyValue (eV)Description
EHOMO -6.4Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.com
ELUMO 1.4Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com
Energy Gap (ΔE) 7.8Difference between LUMO and HOMO energies; indicates chemical stability and reactivity. mdpi.com
Ionization Potential (IP) 6.4The minimum energy required to remove an electron from the molecule.
Electron Affinity (EA) -1.4The energy released when an electron is added to the molecule.
Chemical Potential (μ) -2.5Represents the charge transfer capacity of the system in its ground state. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a widely used method for investigating the electronic excited states of molecules. uci.eduresearchgate.net TD-DFT is instrumental in predicting and interpreting electronic absorption spectra (UV-Vis spectra) by calculating vertical excitation energies (the energy difference between the ground and excited states at the ground state's geometry) and oscillator strengths, which relate to the intensity of an absorption band. researchgate.netyoutube.com

The accuracy of TD-DFT calculations can depend significantly on the choice of the exchange-correlation functional and basis set. researchgate.net For instance, studies on the furan molecule have shown that different functionals can yield varying results for excitation energies, and it is often necessary to benchmark computational approaches against experimental data. researchgate.net Hybrid functionals are commonly used, and for transitions involving significant charge-transfer character, long-range corrected functionals are often recommended. researchgate.net

Table 2: Sample TD-DFT Vertical Excitation Energies for Furan This table shows representative calculated excitation energies for the furan molecule, illustrating the type of data generated by TD-DFT studies. The specific transitions and energies for this compound would be influenced by its substituents.

StateExcitation Energy (eV)Oscillator Strength (f)Character of Transition
1 1B2 6.010.000π → σ* (Rydberg)
1 1A2 6.440.000π → σ* (Rydberg)
2 1A1 6.550.165π → π* (Valence)
2 1B2 7.230.000π → π* (Valence)

Source: Adapted from theoretical work on furan excited states. researchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. pku.edu.cn DFT calculations can be used to locate and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. psu.edu A transition state represents the highest energy point along a reaction coordinate and its structure provides critical insights into the bond-making and bond-breaking processes. psu.edu

For furanone systems, theoretical studies have been conducted to elucidate mechanisms of various reactions, including cycloadditions and hydrogenations. pku.edu.cnacs.org For example, a DFT study on the [8+2] cycloaddition of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) explored multiple possible pathways, including concerted, stepwise zwitterionic, and multi-step processes involving initial [4+2] cycloadditions followed by rearrangements. pku.edu.cn By calculating the activation free energies for each pathway, the study could identify the most kinetically favorable route. pku.edu.cn

Similarly, the mechanism of catalytic hydrogenation of 2(5H)-furanone on different transition-metal surfaces has been investigated using DFT. acs.org These calculations identified two primary reaction pathways and determined that the first hydrogen attack is the rate-limiting step. acs.org Such studies are crucial for optimizing reaction conditions and designing more efficient catalysts.

Table 3: Example of Calculated Activation Free Energies for Competing Reaction Pathways This table illustrates how DFT calculations can be used to compare the feasibility of different reaction mechanisms, using the [8+2] reaction of dienylfuran as an example.

PathwayDescriptionRate-Determining StepCalculated Activation Free Energy (kcal/mol)
Pathway B Stepwise [8+2] cycloaddition via a zwitterionic intermediate.Initial C-C bond formation.21.7 pku.edu.cn
Pathway C Initial [4+2] cycloaddition followed by a acs.orgresearchgate.net-vinyl shift.Initial [4+2] cycloaddition.16.6 pku.edu.cn

Source: Adapted from a DFT study on dienylfuran cycloadditions. pku.edu.cn

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to find a mathematical relationship between the structural or physicochemical properties of a set of compounds and a specific property of interest. digitaloceanspaces.comresearchgate.net These properties, known as molecular descriptors, can be calculated from the molecular structure and can include constitutional, topological, geometric, and electronic parameters. researchgate.netdigitaloceanspaces.com Once a statistically robust QSPR model is developed and validated, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. mdpi.com

In the context of furanone derivatives, QSPR studies have been successfully applied to model and predict various activities. For example, a 2D QSAR (a subset of QSPR focused on biological activity) model was developed for a series of furanone derivatives to correlate their structures with cyclooxygenase-2 (COX-2) inhibitory activity. researchgate.net The resulting model identified key descriptors, such as the polar surface area and the number of specific oxygen atoms, that play a significant role in the biological activity. researchgate.net The model showed good statistical correlation (r² = 0.840) and predictive power (q² = 0.773). researchgate.net

Another QSPR study focused on the corrosion inhibition properties of furan derivatives for mild steel. digitaloceanspaces.com This work used electronic properties calculated via DFT (such as EHOMO, ELUMO, dipole moment, and hardness) as descriptors. The resulting models, developed using methods like Principal Component Regression (PCR), demonstrated a strong correlation between the calculated descriptors and the experimentally measured corrosion inhibition efficiency (R² = 0.976), proving useful for predicting the performance of new furan-based inhibitors. digitaloceanspaces.com

Table 4: Descriptors Used in a QSPR Model for Furanone Derivatives This table lists examples of molecular descriptors that have been found to be significant in QSPR models for furanone derivatives, highlighting the diversity of parameters used.

Descriptor TypeExample DescriptorSignificance in Model
Topological Retention Index (six-membered rings)Correlates with COX-2 inhibition. researchgate.net
Constitutional Number of oxygen atoms (single bonded)Plays a role in COX-2 inhibition. researchgate.net
Electronic Polar Surface Area (PSA)A significant factor for biological activity. researchgate.net
Electronic (DFT) EHOMO (Highest Occupied Molecular Orbital Energy)Used to model corrosion inhibition efficiency. digitaloceanspaces.com
Electronic (DFT) µ (Dipole Moment)Correlates with corrosion inhibition properties. digitaloceanspaces.com
Electronic (DFT) ƞ (Hardness)A key parameter in predicting inhibitor performance. digitaloceanspaces.com

Synthetic Applications and Derivatization Strategies of Furanone Scaffolds

Furanone Derivatives as Key Intermediates in Heterocycle Synthesis

The 2(5H)-furanone core is a valuable building block in organic synthesis, often undergoing ring-transformation reactions with binucleophiles to form various heterocyclic systems.

Synthesis of Pyrrolone, Pyridazinone, and Imidazole Frameworks

Generally, the furanone ring can react with nitrogen-based nucleophiles to yield different five- and six-membered heterocycles.

Pyrrolones: The reaction of 2(5H)-furanone derivatives with primary amines or amino acids can lead to the formation of pyrrolones (lactams). Under acidic conditions, the furanone ring can open to an acyclic intermediate, which then reacts with a primary amine. Subsequent intramolecular cyclization and dehydration yield the corresponding lactam. nih.gov For instance, the reaction of 3,4-dihalo-2(5H)-furanone derivatives with various amines in the presence of a reducing agent can produce highly functionalized γ-butyrolactams. nih.gov Another approach involves the reaction of furanones with amines in boiling water to produce N-alkyl-pyrrolones. researchgate.net

Pyridazinones: The transformation of a 2(5H)-furanone ring into a pyridazinone framework is a well-established reaction. ekb.eg This is typically achieved by reacting the furanone derivative with hydrazine (B178648) hydrate (B1144303). nih.govekb.eg Depending on the reaction conditions, such as the solvent and temperature, this reaction can yield pyridazinone derivatives in satisfactory amounts. nih.govekb.eg For example, heating a furanone with hydrazine hydrate in solvents like ethanol (B145695) or glacial acetic acid can facilitate the ring conversion to the corresponding pyridazinone. ekb.egnih.gov

Imidazoles: While direct synthesis from 3-acetyl-4,5-diphenyl-2(5H)-furanone is not documented in the provided results, imidazoles are commonly synthesized via multicomponent reactions. A frequent method involves the condensation of a 1,2-dicarbonyl compound (like benzil, which shares a diphenyl motif), an aldehyde, and ammonium (B1175870) acetate (B1210297), which serves as the ammonia (B1221849) source. echemcom.comnih.govsciepub.comnih.govamazonaws.com

Construction of Thiazolidine (B150603) and Tetrazole Rings

The furanone scaffold is not a typical starting material for the direct synthesis of thiazolidine and tetrazole rings based on the available data.

Thiazolidines: The synthesis of thiazolidinones usually involves the cyclocondensation of an amine, an aldehyde or ketone, and a sulfur-containing reagent like thioglycolic acid. nih.govresearchgate.netnih.gov

Tetrazoles: Tetrazoles are generally formed through [3+2] cycloaddition reactions between nitriles and azides, or by reacting amines with reagents like sodium azide (B81097) and triethyl orthoformate. nih.govmdpi.com

Formation of Pyrazole (B372694) and Other Fused Heterocyclic Systems

The reaction of furanones with hydrazine derivatives can potentially lead to pyrazole systems, although this is more characteristic of 1,3-dicarbonyl compounds.

Pyrazoles: Fused pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, are often synthesized through one-pot, multicomponent reactions involving hydrazine hydrate, a β-ketoester, an aldehyde, and malononitrile. nih.gov A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been synthesized, but not starting from a furanone precursor. nih.gov

Fused Heterocycles: The furanone ring itself can be part of a fused system. For example, furo[3,4-d]pyridazin-1(2H)-ones have been synthesized from acetyl-containing furan-3-carboxylates by reacting them with hydrazine hydrate. mdpi.com Fused pyrrolocoumarins are another class of compounds synthesized from aminocoumarin derivatives rather than furanones. nih.gov

Derivatization for Tailored Chemical Reactivity and Selectivity

The reactivity of 2(5H)-furanones can be tailored by introducing various substituents. For instance, 3,4-dihalo-2(5H)-furanones are highly reactive due to the presence of two labile halogen atoms, a conjugated carbonyl group, and a hydroxyl group at the C5 position. nih.gov These features allow for diverse structural modifications through nucleophilic substitution reactions with O-, N-, S-, and P-nucleophiles, enabling the creation of a wide array of derivatives. nih.gov Chiral auxiliaries, such as terpenes, have been attached at the C5 position of the furanone ring to synthesize optically active sulfones with specific biological activities. nih.gov

Development of Furanone-Based Fluorescent Probes and Organic Dyes

Certain furanone derivatives are known for their fluorescent properties. Non-fluorescent furanone reagents like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) react selectively with primary amines to yield highly fluorescent pyrrolone products. mdpi.com This reaction has found broad applications in analytical biochemistry for the detection of amino groups. mdpi.com The photophysical properties, such as absorption and emission spectra, of newly synthesized furanone derivatives are often studied in various solvents to assess their potential as fluorescent dyes. researchgate.net Research has also been conducted on the synthesis and fluorescent properties of benzocoumaryl heterocyclic molecules, which sometimes incorporate furanone-related structures. researchgate.net

Integration of Furanone Scaffolds in Novel Materials and Chemical Sensor Design

The unique chemical properties of furanones make them candidates for applications in materials science and sensor technology. For example, a fluorescence detection method for 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a sweet-smelling compound, was developed based on fluorescence resonance energy transfer (FRET). mdpi.com This indicates the potential for furanone derivatives to be used in the design of chemical sensors. While direct integration of this compound into novel materials is not documented, the general class of furanones is of interest in bioinspired materials and for the production of new chemicals with novel functionalities through biocatalysis. nih.gov

Biomass-Derived Furanones as Platform Chemicals for Value-Added Chemical Production

The imperative to transition from a fossil-fuel-based economy to a more sustainable, bio-based one has propelled the investigation of platform chemicals derived from biomass. These molecules serve as fundamental building blocks for the synthesis of a wide array of value-added chemicals. Furanones, a class of heterocyclic compounds, have emerged as significant players in this arena. While many furanone derivatives exist, the focus of biorefinery research has been on those that can be efficiently produced from abundant lignocellulosic biomass.

A prime example of a biomass-derived furanone gaining traction as a versatile platform chemical is 5-hydroxy-2(5H)-furanone (5H5F). acs.orgresearchgate.netchemrxiv.org This compound is not naturally abundant but can be synthesized from furfural (B47365), a key platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. acs.orgresearchgate.netmdpi.com The catalytic oxidation of furfural can yield 5H5F with high efficiency, reaching up to 92% yield at room temperature using a TS-1 catalyst. acs.orgresearchgate.netchemrxiv.org

The utility of 5H5F as a platform chemical stems from its reactivity, which allows for its conversion into various valuable C4 chemicals that are traditionally sourced from petroleum. acs.orgresearchgate.net The electrophilic nature of the carbon atom attached to the hydroxyl group makes 5H5F amenable to a range of transformations under mild conditions. acs.orgresearchgate.netchemrxiv.org Through processes like oxidation, reduction, and reductive aminolysis using supported metal catalysts, 5H5F can be selectively converted into industrially significant chemicals. acs.orgresearchgate.net

The conversion of biomass-derived furanones into valuable chemicals represents a significant step towards a sustainable chemical industry. The ability to produce a range of products from a single, renewable platform chemical like 5H5F highlights the potential of furanone scaffolds in the bio-based economy. Further research into the catalytic conversion of other biomass-derived furanones and the expansion of the portfolio of accessible value-added chemicals will continue to be a key focus in the development of integrated biorefineries.

Detailed Research Findings on 5-Hydroxy-2(5H)-furanone (5H5F) as a Platform Chemical

Recent studies have demonstrated the practical potential of 5H5F in the synthesis of several key industrial chemicals. The table below summarizes the products that can be derived from 5H5F, showcasing the versatility of this biomass-derived furanone.

PrecursorCatalyst/ConditionsProductYieldReference
FurfuralTS-1 catalyst, room temperature5-Hydroxy-2(5H)-furanone (5H5F)92% acs.orgresearchgate.net
5-Hydroxy-2(5H)-furanone (5H5F)Carbon-supported noble metal catalysts, 100–150 °CMaleic acid93% acs.org
5-Hydroxy-2(5H)-furanone (5H5F)Carbon-supported noble metal catalysts, 100–150 °Cγ-Butyrolactone93% acs.org
5-Hydroxy-2(5H)-furanone (5H5F)Carbon-supported noble metal catalysts, 100–150 °C1,4-Butanediol60% acs.org
5-Hydroxy-2(5H)-furanone (5H5F)Carbon-supported noble metal catalysts, 100–150 °CTetrahydrofuran64% acs.org
5-Hydroxy-2(5H)-furanone (5H5F)Carbon-supported noble metal catalysts, 100–150 °C2-Pyrrolidone67% acs.org

Future Research Directions and Emerging Perspectives in 3 Acetyl 4,5 Diphenyl 2 5h Furanone Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of 2(5H)-furanone derivatives, including 3-acetyl-4,5-diphenyl-2(5H)-furanone, is an area of continuous investigation, with a growing emphasis on "green chemistry" principles. researchgate.net Future research will likely focus on developing novel synthetic strategies that are not only efficient and high-yielding but also environmentally benign. This includes the use of renewable starting materials, such as those derived from biomass, and the development of catalytic systems that minimize waste and energy consumption. researchgate.netnumberanalytics.com For instance, methods for the synthesis of 5-hydroxy-2(5H)-furanone from furan (B31954) using water as a solvent and a titanium silicate (B1173343) molecular sieve catalyst have been reported, showcasing a move towards more sustainable practices. researchgate.netrsc.org

Key areas for future development include:

Catalytic Innovations: The design of highly active and selective catalysts for key synthetic steps, such as isomerization and oxidation reactions, will be crucial. researchgate.net This could involve the use of metal complexes, organocatalysts, or even biocatalysts to achieve desired transformations with high efficiency and stereoselectivity.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages in terms of safety, scalability, and process control for the synthesis of furanone derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation to accelerate reaction rates and improve yields in the synthesis of novel furanone derivatives is a promising green chemistry approach. rsc.org

Multicomponent Reactions: Designing one-pot, multicomponent reactions for the direct assembly of complex furanone structures from simple starting materials is a highly atom-economical and efficient strategy. nih.gov

Rational Design and Synthesis of Stereochemically Defined Furanone Derivatives

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the synthesis of stereochemically pure this compound derivatives is a critical area of future research. nih.gov This involves the use of chiral auxiliaries, asymmetric catalysis, and chiral starting materials to control the three-dimensional arrangement of atoms in the final product.

Future efforts in this area will likely concentrate on:

Asymmetric Catalysis: The development of new chiral catalysts that can induce high levels of enantioselectivity in the key bond-forming reactions of furanone synthesis.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature to synthesize optically active furanone derivatives.

Diastereoselective Synthesis: For molecules with multiple stereocenters, developing methods to control the relative stereochemistry of each center is essential for obtaining a single, desired diastereomer. nih.gov

Separation Techniques: Improving techniques for the separation of enantiomers and diastereomers, such as chiral chromatography, will remain important for obtaining stereochemically pure compounds.

Advanced Elucidation of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is fundamental for optimizing existing methods and designing new reactions. youtube.com Future research will employ a combination of experimental and computational techniques to gain deeper insights into the intricate pathways of these reactions.

Key areas of focus will include:

Spectroscopic Studies: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, to identify and characterize transient intermediates and transition states.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Computational Modeling: Employing quantum chemical calculations to model reaction pathways, predict the structures of intermediates and transition states, and understand the energetic landscape of the reaction. rsc.org

Expanding the Scope of Furanone-Based Chemical Transformations in Organic Synthesis

The 2(5H)-furanone core is a versatile building block in organic synthesis, capable of undergoing a wide range of chemical transformations. numberanalytics.com Future research will focus on expanding the synthetic utility of this compound and its derivatives by exploring new reactions and applications. ekb.eg

Potential areas of exploration include:

Cycloaddition Reactions: Investigating the participation of the furanone ring in various cycloaddition reactions to construct complex polycyclic systems. numberanalytics.com

Ring-Opening and Ring-Transformation Reactions: Developing novel methods to selectively open or rearrange the furanone ring to access other important heterocyclic scaffolds. researchgate.netnih.gov

Functional Group Interconversions: Exploring new ways to modify the acetyl and phenyl substituents on the furanone ring to introduce diverse functionalities.

Cross-Coupling Reactions: Utilizing modern cross-coupling methodologies to form new carbon-carbon and carbon-heteroatom bonds at various positions of the furanone scaffold.

Computational-Guided Discovery and Design of Novel Furanone Scaffolds

The integration of computational chemistry into the drug discovery and materials science workflow has revolutionized the way new molecules are designed. nih.gov For this compound, computational approaches will play an increasingly important role in the discovery and design of novel scaffolds with tailored properties. chemdiv.comresearchgate.net

Future research in this domain will likely involve:

Virtual Screening: Using computational docking and other virtual screening techniques to identify furanone derivatives with high binding affinity to specific biological targets. ccij-online.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of furanone derivatives with their biological activity, enabling the prediction of the activity of new compounds. researchgate.net

De Novo Design: Employing computer algorithms to design entirely new furanone-based scaffolds with desired properties from scratch.

Pharmacophore Modeling: Identifying the key structural features (pharmacophore) of active furanone derivatives to guide the design of new and more potent analogs.

Exploration of Furanone Derivatives in Emerging Chemical Technologies

The unique chemical and physical properties of furanone derivatives make them attractive candidates for applications in a variety of emerging chemical technologies. Future research will explore the potential of this compound and its analogs in these cutting-edge fields.

Promising areas for investigation include:

Materials Science: The development of furanone-based polymers, liquid crystals, and other advanced materials with novel optical, electronic, or mechanical properties.

Fluorescent Probes: Designing and synthesizing furanone derivatives that can act as fluorescent sensors for the detection of specific ions, molecules, or biological events. mdpi.com Diaryl-furanones are known to be specific analytical reagents for the biochemical detection of primary amines by fluorescence techniques. mdpi.com

Photochemistry: Investigating the photochemical transformations of furanone derivatives for applications in photolithography, data storage, or solar energy conversion.

Agrochemicals: Exploring the potential of furanone derivatives as novel insecticides, herbicides, or plant growth regulators.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Acetyl-4,5-diphenyl-2(5H)-furanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation reactions, as demonstrated in furanone derivatization studies. For example, acetyl and phenyl groups can be introduced through nucleophilic substitution or Friedel-Crafts acylation. Optimization of catalysts (e.g., Lewis acids), solvent polarity, and temperature is critical for yield. Purification often involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the lactone structure .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming substituent positions: 1^1H NMR identifies aromatic protons and acetyl methyl groups, while 13^{13}C NMR resolves carbonyl (C=O) and lactone ring carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy confirms lactone C=O stretching (~1750 cm1^{-1}) .

Q. How can researchers design initial biological activity screens for this compound, focusing on antibacterial efficacy?

  • Methodological Answer : Use standardized microdilution assays (e.g., CLSI guidelines) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) strains. Minimum Inhibitory Concentration (MIC) values should be compared with positive controls (e.g., ciprofloxacin). Biofilm inhibition can be quantified via crystal violet staining in static biofilm models .

Advanced Research Questions

Q. How do computational models predict the electronic properties of this compound, and how can these guide experimental design?

  • Methodological Answer : Density Functional Theory (DFT) calculations reveal frontier molecular orbitals (HOMO-LUMO gaps), indicating reactivity. For example, phenyl substituents enhance electron delocalization, lowering the energy gap and increasing antioxidative potential. These models can prioritize derivatives for synthesis by predicting stability and interaction with biological targets .

Q. What experimental strategies resolve contradictions in antibacterial activity data across different bacterial strains or biofilms?

  • Methodological Answer : Discrepancies may arise from strain-specific efflux pumps or biofilm matrix composition. Use isogenic mutant strains (e.g., efflux pump knockouts) and confocal microscopy to assess biofilm penetration. Synergy assays with adjuvants (e.g., efflux inhibitors) can clarify mechanisms. Statistical tools like ANOVA with post-hoc tests validate reproducibility .

Q. How does the acetyl group at position 3 influence the compound’s reactivity compared to other 2(5H)-furanone derivatives?

  • Methodological Answer : The acetyl group introduces steric hindrance and electron-withdrawing effects, altering nucleophilic attack sites. Comparative studies with non-acetylated analogs (e.g., 5,5-diphenyl-2(5H)-furanone) show reduced lactone ring opening kinetics, impacting biological activity. Kinetic assays (e.g., UV-Vis monitoring of hydrolysis) quantify these differences .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization during lactone formation is a key issue. Asymmetric catalysis (e.g., chiral Lewis acids) or enzymatic resolution (e.g., lipases) can enforce stereocontrol. Process Analytical Technology (PAT) tools, like in-line FTIR, monitor reaction progress and minimize side products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.